molecular formula C14H22N2O B12598822 N-(2,6-Dimethylphenyl)leucinamide CAS No. 636600-48-1

N-(2,6-Dimethylphenyl)leucinamide

Cat. No.: B12598822
CAS No.: 636600-48-1
M. Wt: 234.34 g/mol
InChI Key: XDCWIUPVSMKWEB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)leucinamide is a chemical compound known for its unique structure and properties It is an amide derivative of leucine, where the amino group of leucine is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)leucinamide typically involves the reaction of 2,6-dimethylaniline with leucine or its derivatives. One common method is the acylation of 2,6-dimethylaniline with leucine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)leucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Scientific Research Applications

N-(2,6-Dimethylphenyl)leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of sodium channels, similar to other local anesthetics .

Comparison with Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar structure but different substituents.

    Bupivacaine: Another local anesthetic with a longer duration of action.

    Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: N-(2,6-Dimethylphenyl)leucinamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties.

Biological Activity

N-(2,6-Dimethylphenyl)leucinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a leucine moiety linked to a 2,6-dimethylphenyl group. Its molecular formula is C15H21N2OC_{15}H_{21}N_{2}O with a molar mass of approximately 234.34 g/mol. The compound's unique structural features contribute to its biological properties and potential applications in various fields.

The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors by binding to them, which can lead to various physiological effects. Notably, it has been indicated that the compound may inhibit sodium channels, similar to other local anesthetics.

Biological Activities

1. Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. For instance, in vitro studies have indicated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), with IC50 values indicating effective concentrations .

2. Analgesic and Anti-inflammatory Effects
The compound has also been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its structural similarities to known analgesics suggest that it could be effective in managing pain and inflammation.

3. Antimicrobial Activity
this compound has shown some antimicrobial activity in preliminary studies, although further research is needed to fully characterize this aspect.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Cytotoxicity Exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 1.72 µg/mL .
Mechanism Exploration Suggested involvement in apoptosis and cell cycle modulation.
Comparative Analysis Compared with other local anesthetics like lidocaine and bupivacaine; unique properties noted.

Properties

CAS No.

636600-48-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide

InChI

InChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17)

InChI Key

XDCWIUPVSMKWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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